molecular formula C12H9BrN4OS B12585996 6-[(3-bromophenyl)methylsulfanyl]-9H-purin-2-ol CAS No. 646510-76-1

6-[(3-bromophenyl)methylsulfanyl]-9H-purin-2-ol

Cat. No.: B12585996
CAS No.: 646510-76-1
M. Wt: 337.20 g/mol
InChI Key: FSDBPRQOYAPJTK-UHFFFAOYSA-N
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Description

6-[(3-bromophenyl)methylsulfanyl]-9H-purin-2-ol is a chemical compound that belongs to the purine family. This compound is characterized by the presence of a bromophenyl group attached to a purine ring via a methylsulfanyl linkage. Purines are heterocyclic aromatic organic compounds, which play a crucial role in various biological processes, including the formation of nucleotides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(3-bromophenyl)methylsulfanyl]-9H-purin-2-ol typically involves multiple steps, starting from commercially available precursorsThe final step involves the coupling of the bromophenyl derivative with a purine ring under specific reaction conditions, such as the use of a palladium catalyst in a Suzuki-Miyaura coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-[(3-bromophenyl)methylsulfanyl]-9H-purin-2-ol can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as potassium carbonate (K₂CO₃), and a suitable solvent like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

6-[(3-bromophenyl)methylsulfanyl]-9H-purin-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 6-[(3-bromophenyl)methylsulfanyl]-9H-purin-2-ol involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to hydrophobic pockets in proteins, while the purine ring can interact with nucleotide-binding sites. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-[(3-chlorophenyl)methylsulfanyl]-9H-purin-2-ol
  • 6-[(3-fluorophenyl)methylsulfanyl]-9H-purin-2-ol
  • 6-[(3-iodophenyl)methylsulfanyl]-9H-purin-2-ol

Uniqueness

6-[(3-bromophenyl)methylsulfanyl]-9H-purin-2-ol is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. Bromine is larger and more polarizable than other halogens, which can enhance interactions with biological targets and potentially improve the compound’s efficacy in various applications.

Properties

CAS No.

646510-76-1

Molecular Formula

C12H9BrN4OS

Molecular Weight

337.20 g/mol

IUPAC Name

6-[(3-bromophenyl)methylsulfanyl]-3,7-dihydropurin-2-one

InChI

InChI=1S/C12H9BrN4OS/c13-8-3-1-2-7(4-8)5-19-11-9-10(15-6-14-9)16-12(18)17-11/h1-4,6H,5H2,(H2,14,15,16,17,18)

InChI Key

FSDBPRQOYAPJTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)CSC2=NC(=O)NC3=C2NC=N3

Origin of Product

United States

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